molecular formula C13H12BrClN4O2 B7055924 5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide

5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide

Cat. No.: B7055924
M. Wt: 371.62 g/mol
InChI Key: AHUAHUIQYBQDNY-NWDGAFQWSA-N
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Description

5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with bromine and chlorine atoms, along with a triazole ring and an oxolane moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under suitable conditions.

    Introduction of the Triazole Ring:

    Attachment of the Oxolane Moiety: The oxolane ring is attached through a nucleophilic substitution reaction, where an appropriate oxolane derivative reacts with the triazole-substituted benzamide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and oxolane moieties, resulting in different oxidation states and functional groups.

    Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming complex polycyclic structures.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced strength and durability.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide include other benzamide derivatives with different substituents, such as:

    5-bromo-2-chloro-N-(4-methylbenzamide): This compound has a similar structure but with a methyl group instead of the triazole and oxolane moieties.

    5-bromo-2-chloro-N-(4-aminobenzamide): This compound features an amino group, which can significantly alter its chemical and biological properties.

    5-bromo-2-chloro-N-(4-hydroxybenzamide): The presence of a hydroxyl group can enhance the compound’s reactivity and potential biological activity.

The uniqueness of this compound lies in its combination of the triazole and oxolane moieties, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrClN4O2/c14-8-1-2-10(15)9(5-8)13(20)17-11-6-21-7-12(11)19-4-3-16-18-19/h1-5,11-12H,6-7H2,(H,17,20)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUAHUIQYBQDNY-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=CN=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N2C=CN=N2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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